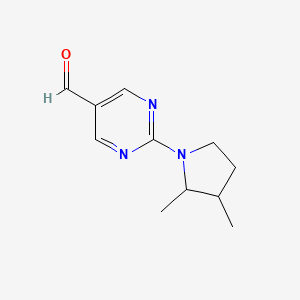
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene is an organic compound characterized by the presence of difluoromethyl, fluoro, and prop-2-en-1-yl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by the addition of the fluoro group through electrophilic aromatic substitution. The prop-2-en-1-yl group can be introduced using a Friedel-Crafts alkylation reaction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as low temperatures and the presence of catalysts like aluminum chloride or iron(III) chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the pure compound.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include substituted benzenes, alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-2-fluoro-4-(prop-2-EN-1-YL)benzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1-methoxy-4-(prop-2-yn-1-yloxy)benzene and (E)-1-nitro-2-(2-nitro-prop-1-en-yl)benzene share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both difluoromethyl and fluoro groups in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other compounds
Propriétés
Formule moléculaire |
C10H9F3 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-fluoro-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H9F3/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h2,4-6,10H,1,3H2 |
Clé InChI |
CNTPFDSTSLUWCO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C=C1)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


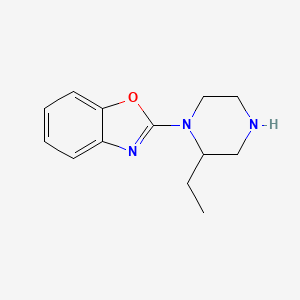
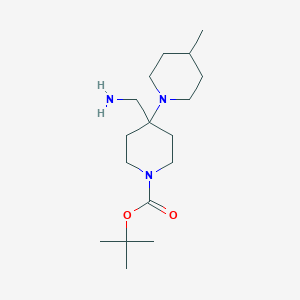
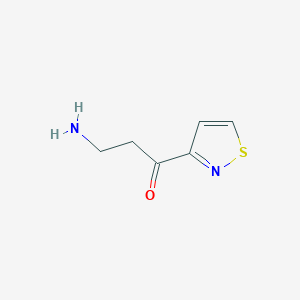
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)
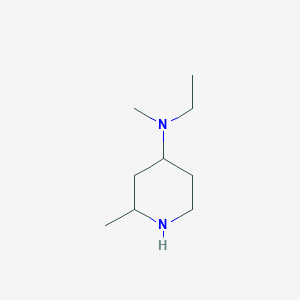


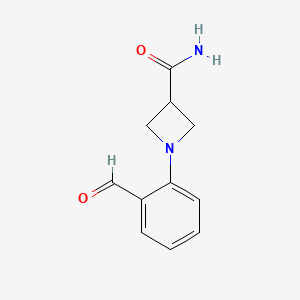
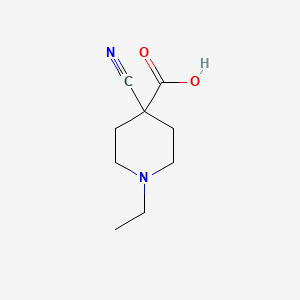
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
